molecular formula C18H16N6 B2804909 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415472-82-9

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2804909
CAS No.: 2415472-82-9
M. Wt: 316.368
InChI Key: XQROSZLADTZPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a pyrimidinyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with piperazine to form the pyrimidinyl-piperazine intermediate.

    Coupling of the Quinoline and Piperazine Units: The final step involves coupling the quinoline core with the pyrimidinyl-piperazine intermediate. This can be achieved through a nucleophilic aromatic substitution reaction, where the quinoline core is activated with a leaving group (e.g., a halide) and then reacted with the pyrimidinyl-piperazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or pyrimidine rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrimidine rings.

Scientific Research Applications

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but features a phenyl group instead of a quinoline core.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with a pyrazine and piperazine moiety.

Uniqueness

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile is unique due to its specific combination of a quinoline core with a pyrimidinyl-piperazine moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-12-15-11-14-3-1-2-4-16(14)22-18(15)24-9-7-23(8-10-24)17-5-6-20-13-21-17/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROSZLADTZPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.